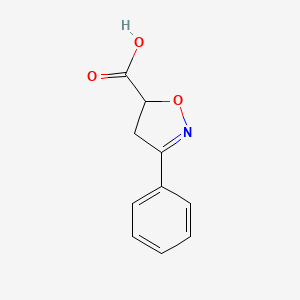

3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFSZQCZMWZMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Foreword: The Strategic Importance of the Isoxazoline Scaffold

In the landscape of modern medicinal chemistry and drug development, the 4,5-dihydroisoxazole (isoxazoline) ring system stands out as a "privileged scaffold."[1][2] Its prevalence is not accidental; this five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a rigid, stable, and synthetically versatile framework. This framework is a cornerstone in a multitude of biologically active compounds, demonstrating anti-inflammatory, anticancer, antifungal, and antibacterial properties.[3] The title compound, 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, is a quintessential example of this class. The phenyl group at the 3-position and the carboxylic acid at the 5-position provide crucial handles for further molecular elaboration, making it a valuable building block for creating libraries of potential therapeutic agents.[4][5]

This guide provides an in-depth examination of the primary synthetic strategies for constructing this molecule, focusing on the causality behind experimental choices and providing actionable, field-proven protocols for the research scientist.

Part 1: The Cornerstone of Synthesis: [3+2] Cycloaddition

The most robust and widely employed strategy for synthesizing the 3,5-disubstituted 4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction.[3][6][7][8] This powerful transformation, often referred to as a [3+2] cycloaddition, involves the reaction of a three-atom dipole (the nitrile oxide) with a two-atom dipolarophile (an alkene). Its prominence is due to its high efficiency, excellent control of regioselectivity, and the mild conditions under which it can often be performed.

The Logic of the [3+2] Approach

The overall synthetic strategy is a two-step process that begins with the in situ generation of the key intermediate, benzonitrile oxide, which is then immediately trapped by a suitable dipolarophile, in this case, acrylic acid.

Caption: Simplified reaction mechanism of the 1,3-dipolar cycloaddition.

Experimental Protocol: [3+2] Cycloaddition

This protocol describes the synthesis using an ester of acrylic acid (ethyl acrylate), followed by saponification. Using an ester often leads to cleaner reactions and easier purification than using acrylic acid directly.

Part A: Synthesis of Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate

-

Preparation of Benzohydroximoyl Chloride: Dissolve benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF). Cool the solution to 0-5 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. This solution is used directly in the next step.

-

Cycloaddition: To the crude benzohydroximoyl chloride solution, add ethyl acrylate (1.5 eq). Cool the mixture again to 0-5 °C. Add triethylamine (Et₃N) (1.2 eq) dropwise via a syringe pump over 1-2 hours. The slow addition is critical to minimize the dimerization of the nitrile oxide.

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. [9] Part B: Saponification to the Carboxylic Acid

-

Hydrolysis: Dissolve the purified ester (1.0 eq) from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v). [10]Add sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 18-20 hours. [10]2. Acidification and Extraction: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Carefully acidify the aqueous phase to pH 2 with 1N hydrochloric acid (HCl). [10]This will precipitate the carboxylic acid.

-

Isolation: Extract the aqueous phase with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Final Product: Concentrate the filtrate under reduced pressure to yield this compound, typically as a white solid, which can be further purified by recrystallization if necessary. [10]

Part 2: Alternative Synthetic Route: Cyclization of α,β-Unsaturated Oximes

An alternative and historically significant method involves the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound that already contains the required carbon skeleton. [8][11]For the target molecule, the logical precursor is benzylidenepyruvic acid.

Rationale and Mechanism

This approach relies on the initial formation of an oxime via condensation of hydroxylamine with the ketone functionality of benzylidenepyruvic acid. This is followed by an intramolecular Michael-type addition, where the oxime's oxygen atom attacks the β-carbon of the conjugated system, leading to the cyclization and formation of the isoxazoline ring.

-

Oxime Formation: Hydroxylamine attacks the ketone carbonyl.

-

Intramolecular Cyclization: The nucleophilic oxygen of the oxime attacks the conjugated double bond to form the five-membered ring.

While seemingly straightforward, this reaction can sometimes yield the uncyclized oxime as the primary product, requiring a separate cyclization step. [11][12]The choice of reaction conditions (e.g., base, solvent) is crucial for driving the reaction towards the desired cyclized product.

Experimental Protocol: Hydroxylamine Cyclization

-

Precursor Synthesis: Benzylidenepyruvic acid can be prepared via the condensation of benzaldehyde and pyruvic acid. [11]2. Reaction: Dissolve benzylidenepyruvic acid (1.0 eq) in a suitable solvent such as ethanol. Add a solution of hydroxylamine hydrochloride (1.2 eq) and a base like sodium carbonate (1.1 eq) in water. [13]3. Cyclization: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary significantly based on the substrate.

-

Workup and Isolation: After cooling, acidify the reaction mixture with HCl to precipitate the product. The crude solid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Part 3: Data Summary and Comparison

The choice of synthetic route often depends on factors like starting material availability, desired scale, and ease of purification. The [3+2] cycloaddition is generally preferred for its versatility and cleaner reaction profiles.

| Parameter | [3+2] Cycloaddition Route | Hydroxylamine Cyclization Route |

| Key Precursors | Benzaldehyde oxime, Ethyl acrylate | Benzaldehyde, Pyruvic acid |

| Key Intermediate | Benzonitrile oxide (in situ) | Benzylidenepyruvic acid |

| Typical Overall Yield | Good to Excellent (60-85%) | Moderate to Good (40-70%) |

| Key Advantages | High modularity, clean, high yields, well-established for diverse substrates. | Fewer steps if precursor is available, uses common reagents. |

| Potential Challenges | In situ generation of unstable nitrile oxide requires careful control. | Potential for incomplete cyclization, side reactions from the α,β-unsaturated system. |

References

- Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.

- Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(iii), 197-209. [Link]

- Wallace, O. B. et al. (2006). A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides.

- Al-Amin, M. et al. (2016). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules. [Link]

- Kim, H. et al. (2019). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Molecules. [Link]

- Shaabani, S. et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Panova, E. et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

- Al-Areej, N. A. (2024). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.

- Otto, S. et al. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry. [Link]

- Abbas, F. A. et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmacy and Chemical Sciences. [Link]

- Domingo, L. R. et al. (2006). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. The Journal of Organic Chemistry. [Link]

- Kotian, S. Y. et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences. [Link]

- Chem-Station (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide.

- Pratap, V. et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

- Spencer, J. L. (1958).

- Hossain, M. I. & Al-Majid, A. M. (2020). 1,3-Dipolar cycloaddition reaction of nitrile oxides.

- Kalmode, H. P. et al. (2017). Methods for the preparation of aryl carboxylic acid.

- Vaughan, W. R. & Spencer, J. L. (1960). 5-Phenyl-2-isoxazoline-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

- Spencer, J. L. (1958).

- Chiacchio, U. et al. (2003). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Tetrahedron: Asymmetry. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]

- 3. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 4872-58-6 | FP119919 [biosynth.com]

- 6. jnsm.qu.edu.sa [jnsm.qu.edu.sa]

- 7. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. THE SYNTHESIS AND REACTIONS OF 5-PHENYL-2-ISOXAZOLINE-3-CARBOXYLIC ACID AND RELATED COMPOUNDS. - ProQuest [proquest.com]

- 12. THE SYNTHESIS AND REACTIONS OF 5-PHENYL-2-ISOXAZOLINE-3-CARBOXYLIC ACID AND ... - JOHN LAWRENCE SPENCER - Google Böcker [books.google.se]

- 13. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazoline scaffold is a privileged structure, and understanding the nuanced properties of its derivatives is paramount for effective lead optimization and drug development.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and their implications for practical application.

Molecular Structure and Key Identifiers

This compound is a five-membered heterocyclic compound featuring a phenyl group at position 3 and a carboxylic acid moiety at position 5 of the dihydroisoxazole ring.[2][3]

| Property | Value | Source |

| IUPAC Name | 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| CAS Number | 4872-58-6 | [3] |

| Molecular Formula | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 191.18 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(C2)C(=O)O | |

| InChI Key | HUFSZQCZMWZMKT-UHFFFAOYSA-N | [2] |

Synthesis and Structural Elucidation

The primary synthetic route to this compound is the 1,3-dipolar cycloaddition reaction. This powerful and versatile method allows for the construction of the five-membered isoxazoline ring with good regioselectivity.

The Logic of 1,3-Dipolar Cycloaddition

This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). In the synthesis of the target compound, benzonitrile oxide, generated in situ from benzaldoxime, reacts with an acrylic acid derivative. The regioselectivity of this reaction is governed by the electronic properties of the reactants, typically leading to the formation of the 5-substituted isoxazoline.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

The following protocol outlines a representative synthesis. Note that optimization of reaction conditions, such as solvent, temperature, and oxidizing agent for the in situ generation of the nitrile oxide, is crucial for maximizing yield and purity.

Step 1: In situ generation of Benzonitrile Oxide. Benzaldoxime is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). An oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, is added portion-wise at a controlled temperature (typically 0-5 °C) to generate benzonitrile oxide. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Cycloaddition. To the solution containing the freshly generated benzonitrile oxide, acrylic acid is added. The reaction mixture is then stirred at room temperature or gently heated to facilitate the cycloaddition. The reaction time can vary from a few hours to overnight.

Step 3: Work-up and Purification. Upon completion, the reaction mixture is washed with water to remove any inorganic byproducts. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to yield this compound as a solid.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the phenyl protons, as well as the diastereotopic protons of the isoxazoline ring. The coupling patterns of the ring protons provide information about their relative stereochemistry.

-

¹³C NMR will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, and the carbons of the isoxazoline ring.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

-

A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

-

Absorptions in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching of the phenyl ring and the C=N stretching of the isoxazoline ring.[4]

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ). Fragmentation patterns can provide further structural information. A mass spectrum for the target compound is available in the SpectraBase database.[5]

-

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the interplay between the lipophilic phenyl group, the polar carboxylic acid, and the heterocyclic ring system dictates its overall profile. In the absence of extensive experimental data for this specific molecule, high-quality computational predictions are invaluable for guiding early-stage drug development efforts.

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| pKa | 3.5 ± 0.5 | ACD/Labs Percepta[4][6][7][8] | The predicted pKa suggests that the carboxylic acid is a moderately strong acid. At physiological pH (7.4), the molecule will exist predominantly in its ionized (carboxylate) form, which will significantly impact its solubility, permeability, and interaction with biological targets. |

| logP | 1.7 ± 0.3 | ChemAxon[9] | The predicted logP indicates a moderate degree of lipophilicity. This balance is often desirable in drug candidates, as it can facilitate membrane permeability without leading to excessive non-specific binding or poor aqueous solubility. |

| Aqueous Solubility | Moderately Soluble | General Solubility Prediction Models[10][11] | The presence of the carboxylic acid group, which will be ionized at physiological pH, is expected to confer moderate aqueous solubility. However, the phenyl group contributes to its lipophilic character, potentially limiting high solubility. The interplay between these two groups is a key consideration for formulation development. |

| Melting Point (°C) | Not Experimentally Determined | N/A | The melting point is an important parameter for solid-state characterization and formulation. For analogous compounds, melting points can vary significantly based on substitution patterns. |

Stability and Reactivity Profile

The stability of this compound is a key consideration for its handling, storage, and in vivo behavior. The isoxazoline ring, while generally stable, can be susceptible to certain degradation pathways.

Chemical Stability

-

pH-Dependent Hydrolysis: The ester and amide derivatives of isoxazoline carboxylic acids can undergo hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid. The carboxylic acid itself is generally stable to hydrolysis.

-

Ring Opening: Under certain conditions, such as treatment with a strong base, the N-O bond of the isoxazoline ring can be cleaved. This reactivity can be exploited for synthetic transformations but may also represent a potential degradation pathway.

-

Oxidative and Reductive Stability: The isoxazoline ring is generally resistant to mild oxidizing and reducing agents. However, strong reducing agents can cleave the N-O bond.

Metabolic Stability

The metabolic fate of this compound in vivo has not been extensively reported. However, potential metabolic pathways for carboxylic acid-containing drugs include:

-

Glucuronidation: The carboxylic acid moiety is a common site for conjugation with glucuronic acid, a major pathway for drug detoxification and elimination.

-

Hydroxylation: The phenyl ring may be susceptible to aromatic hydroxylation by cytochrome P450 enzymes.

Understanding the metabolic stability is crucial for predicting the drug's half-life and potential for drug-drug interactions.

Implications for Drug Development

The physicochemical profile of this compound presents both opportunities and challenges for its development as a therapeutic agent.

-

The ionizable carboxylic acid group can be leveraged to improve aqueous solubility and formulate salt forms with enhanced biopharmaceutical properties. However, its ionized state at physiological pH may limit passive diffusion across biological membranes.

-

The moderate lipophilicity , as indicated by the predicted logP, suggests a good balance for oral absorption and distribution.

-

The synthetic accessibility via 1,3-dipolar cycloaddition allows for the facile generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a versatile heterocyclic building block with physicochemical properties that make it an attractive scaffold for medicinal chemistry. Its synthesis is well-established, and its key properties can be rationally modulated through chemical modification. While further experimental characterization is warranted, the available data and high-quality predictions provide a solid foundation for the design and development of novel drug candidates based on this promising isoxazoline core.

References

- ACD/Labs. (n.d.). Study Finds ACD/Labs pKa Predictions to be Most Accurate.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.

- ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.

- ACD/Labs. (n.d.). 25 Years of Reliable pKa Predictions from ACD/Labs.

- International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.

- ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs.

- ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.

- SpectraBase. (n.d.). 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-.

- PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid.

- Arkivoc. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.

- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.

- National Institutes of Health. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

- DOI. (n.d.). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides.

- ResearchGate. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.

- ResearchGate. (n.d.). New Fragmentation of 2-Isoxazoline-5-carboxylic Acid Chlorides.

- ChemAxon. (n.d.). LogP and logD calculations.

- Supporting Information. (n.d.). 3.

- National Institutes of Health. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.

- J&K Scientific LLC. (n.d.). 3-Phenylisoxazole-5-carboxylic acid.

- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.

- ChemSynthesis. (n.d.). 3-methylol-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester.

- The Journal of Organic Chemistry. (n.d.). 5-Phenyl-2-isoxazoline-3-carboxylic Acid1.

- PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate.

- PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.

- ChemAxon. (n.d.). Theory of aqueous solubility prediction.

- ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs....

- ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.

- National Institutes of Health. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][6][8]Triazines: Synthesis and Photochemical Properties.

- National Institutes of Health. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. This compound [cymitquimica.com]

- 3. This compound | 4872-58-6 | FP119919 [biosynth.com]

- 4. acdlabs.com [acdlabs.com]

- 5. spectrabase.com [spectrabase.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chemaxon.com [chemaxon.com]

- 10. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.chemaxon.com [docs.chemaxon.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Introduction

3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the isoxazoline family, it serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] The precise determination of its chemical structure is paramount for understanding its reactivity, and biological activity, and for ensuring the quality and purity of synthesized batches. This guide provides a comprehensive, in-depth overview of the analytical techniques and methodologies employed in the complete structure elucidation of this molecule, tailored for researchers, scientists, and professionals in the field of drug development.

This document moves beyond a simple recitation of methods, delving into the rationale behind experimental choices and the interpretation of complex spectral data. It is designed to be a self-validating resource, grounding its protocols in established scientific principles and authoritative references.

Molecular Structure and Key Features

The core of the target molecule is the 4,5-dihydroisoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This ring is substituted with a phenyl group at the 3-position and a carboxylic acid group at the 5-position. The elucidation of this structure requires the unambiguous confirmation of these key features and their connectivity.

Synthesis of this compound

A common and efficient method for the synthesis of 4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction.[4] In the case of our target molecule, this would typically involve the reaction of a nitrile oxide with an appropriate dipolarophile. Specifically, benzonitrile oxide, generated in situ from benzaldoxime, can be reacted with an acrylic acid derivative. The regioselectivity of this reaction is crucial in determining the final substitution pattern on the isoxazoline ring.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

-

Preparation of Benzonitrile Oxide: To a solution of benzaldoxime in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T. The reaction is typically carried out at room temperature.

-

Cycloaddition Reaction: In a separate vessel, dissolve acrylic acid in the same solvent. Slowly add the freshly prepared benzonitrile oxide solution to the acrylic acid solution. The reaction is usually stirred at room temperature for several hours to overnight.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Analysis and Structure Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structure determination of this compound. This typically involves Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as insights into its fragmentation patterns, which can help confirm the presence of specific structural motifs.

Expected Results and Interpretation:

For this compound (C₁₀H₉NO₃), the expected exact mass is 191.0582 g/mol . High-resolution mass spectrometry (HRMS) should confirm this mass, providing strong evidence for the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the structure. Key expected fragments include:

| m/z | Predicted Fragment | Interpretation |

| 191 | [M]⁺ | Molecular ion |

| 146 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 118 | [C₆H₅CNO]⁺ | Fragment corresponding to benzonitrile oxide |

| 104 | [C₆H₅CN]⁺ | Phenylnitrile cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The presence of these fragments would strongly support the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600 | C=N stretch | Isoxazoline ring |

| ~1580, 1490, 1450 | C=C stretch | Phenyl ring |

| ~1250 | C-O stretch | Carboxylic acid |

| ~760, 690 | C-H out-of-plane bend | Monosubstituted phenyl ring |

The broad O-H stretch and the strong C=O absorption are characteristic of the carboxylic acid moiety, while the C=N stretch confirms the presence of the isoxazoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structure elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR provides information about the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~10-12 | br s | 1H | COOH | - |

| ~7.6-7.8 | m | 2H | H-2', H-6' (ortho-Ph) | - |

| ~7.4-7.5 | m | 3H | H-3', H-4', H-5' (meta, para-Ph) | - |

| ~5.2-5.4 | dd | 1H | H-5 | J(H5-H4a) ≈ 8-10 Hz, J(H5-H4b) ≈ 6-8 Hz |

| ~3.6-3.8 | dd | 1H | H-4a | J(H4a-H4b) ≈ 17-18 Hz, J(H4a-H5) ≈ 8-10 Hz |

| ~3.4-3.6 | dd | 1H | H-4b | J(H4b-H4a) ≈ 17-18 Hz, J(H4b-H5) ≈ 6-8 Hz |

The diastereotopic protons at the C4 position (H-4a and H-4b) are expected to show a large geminal coupling constant and smaller vicinal couplings to the H-5 proton. The exact chemical shifts and coupling constants can be influenced by the solvent and the conformation of the isoxazoline ring.

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (COOH) |

| ~156 | C=N (C3) |

| ~131 | C-4' (para-Ph) |

| ~129 | C-3', C-5' (meta-Ph) |

| ~128 | C-1' (ipso-Ph) |

| ~127 | C-2', C-6' (ortho-Ph) |

| ~80 | C-5 |

| ~40 | C-4 |

2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the key expected correlations would be between H-5 and the two H-4 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity of quaternary carbons and piecing together the molecular framework.

Key Predicted HMBC Correlations:

| Proton | Correlated Carbons | Inference |

| H-5 | C-4, C=O, C3 | Confirms the position of the carboxylic acid group at C5 and its proximity to the isoxazoline ring. |

| H-4a, H-4b | C-5, C3, C-ipso (phenyl) | Establishes the connectivity of the dihydroisoxazole ring and its attachment to the phenyl group. |

| H-2', H-6' | C3, C-4' | Confirms the attachment of the phenyl ring to C3. |

Visualizing the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations identified through 2D NMR.

Sources

An In-Depth Technical Guide to the Biological Activity of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system and its partially saturated analog, isoxazoline (or dihydroisoxazole), represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry.[1][2][3] Their unique electronic properties and capacity for diverse molecular interactions have led to their incorporation into a multitude of pharmacologically active agents.[3][4] This technical guide focuses specifically on derivatives of the 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid core, a versatile building block for creating novel therapeutic candidates.[5] We will explore the primary synthetic routes to access these derivatives and provide a detailed examination of their key biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The narrative emphasizes the underlying mechanisms of action, structure-activity relationships, and the self-validating experimental protocols used to elucidate these properties, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The Privileged Isoxazole Nucleus

Heterocyclic compounds are the cornerstone of modern pharmaceutical science, with isoxazoles being a prominent example.[3] This five-membered aromatic ring containing adjacent nitrogen and oxygen atoms is a key pharmacophore in numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][6] The isoxazole moiety's value lies in its metabolic stability, its ability to act as a bioisostere for other functional groups, and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[7] Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties.[1][8]

Focus on the this compound Core

This guide narrows its focus to the 4,5-dihydroisoxazole (isoxazoline) ring, specifically substituted with a phenyl group at the 3-position and a carboxylic acid at the 5-position. This core structure (Figure 1) provides a rigid scaffold with three key points for diversification: the phenyl ring, the carboxylic acid group, and the isoxazoline ring itself. The phenyl group allows for substitutions that can modulate lipophilicity and electronic properties, while the carboxylic acid provides a handle for forming amides, esters, and other functional groups, profoundly influencing the molecule's interaction with biological targets. This scaffold serves as a versatile starting point for synthesizing libraries of compounds for screening against various diseases.[5]

Figure 1. Core structure of this compound.

Synthetic Strategies: Gateway to Chemical Diversity

Rationale for Synthesis

Accessing a diverse library of derivatives is fundamental to any drug discovery program. The most common and efficient route to the 3-phenyl-4,5-dihydroisoxazole core involves a [3+2] cycloaddition reaction.[9] A widely adopted variation of this begins with the synthesis of an α,β-unsaturated ketone, commonly known as a chalcone, which then undergoes cyclization with hydroxylamine.[10][11] This multi-step synthesis is robust, allowing for significant variation in the starting materials to generate a wide array of final products.

Detailed Protocol: Synthesis from Chalcone Precursors

This protocol outlines a validated two-step process. The first step is a Claisen-Schmidt condensation to form the chalcone, and the second is the cyclization to form the isoxazoline ring.

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

-

Reagents & Materials: Substituted benzaldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), ethanol, aqueous sodium hydroxide (NaOH).

-

Procedure: a. Dissolve the substituted acetophenone (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in ethanol (15-20 mL) in a round-bottom flask. b. Cool the mixture in an ice bath with constant stirring. c. Add aqueous NaOH solution dropwise to the cooled mixture. The base acts as a catalyst for the aldol condensation. d. Allow the reaction to stir at room temperature for several hours. The progress can be monitored using Thin Layer Chromatography (TLC).[10] e. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product. f. Filter the solid product, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify.

Step 2: Synthesis of 3-Phenyl-4,5-dihydroisoxazole Derivative

-

Reagents & Materials: Purified chalcone (1.0 mmol), hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 mmol), ethanol, glacial acetic acid or a base like potassium hydroxide.[10][11]

-

Procedure: a. Dissolve the synthesized chalcone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask. b. Add hydroxylamine hydrochloride (2.0 mmol) and a catalyst (e.g., glacial acetic acid or a base) to the solution.[11] c. Reflux the mixture for several hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture and pour it into cold water to precipitate the product. e. Filter the crude product, wash thoroughly with water, and purify by recrystallization from ethanol to yield the final 3,5-disubstituted-4,5-dihydroisoxazole derivative.[11]

-

Characterization: The final structure and purity should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of dihydroisoxazole derivatives.

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Derivatives of the 4,5-dihydroisoxazole scaffold have emerged as potent anti-inflammatory agents.[12][13][14] Their mechanism often involves the modulation of key signaling pathways that regulate the production of pro-inflammatory cytokines.

3.1.1 Mechanistic Insight: Inhibition of Pro-inflammatory Pathways A significant body of research points to the ability of these compounds to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][14][15] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated in immune cells (e.g., macrophages), leading to the transcription and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2), which produces inflammatory prostaglandins.[15] By inhibiting NF-κB and MAPK, isoxazole derivatives can effectively suppress this entire inflammatory cascade.[13][14]

3.1.2 Case Study: 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) The compound DIC serves as an excellent exemplar of this class. Studies have shown that DIC dose-dependently decreases the release of TNF-α and IL-6 from LPS-stimulated macrophages.[13][15] Mechanistically, it was found to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway, thereby diminishing COX-2 levels and subsequent prostaglandin E₂ (PGE₂) production.[15]

3.1.3 Signaling Pathway Diagram: Anti-inflammatory Action

Caption: Inhibition of LPS-induced inflammatory pathways by an isoxazole derivative.

3.1.4 Protocol: In Vitro Cytokine Release Assay

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.

-

Seeding: Seed the cells into a 96-well plate at a density of ~5x10⁵ cells/mL and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the synthesized isoxazole derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Analysis: Collect the cell supernatant and measure the concentration of TNF-α or IL-6 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Interpretation: Compare the cytokine levels in the treated groups to the LPS-only group to determine the inhibitory effect of the compounds.

Antimicrobial Activity

The isoxazole scaffold is a component of several antibacterial drugs, and novel derivatives are continually being explored to combat the rise of multidrug-resistant pathogens.[10][16]

3.2.1 Spectrum of Activity Derivatives of this class have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[1][7][10]

3.2.2 Structure-Activity Relationship (SAR) SAR studies provide crucial insights for rational drug design. For isoxazole derivatives, it has been observed that the nature and position of substituents on the phenyl rings significantly impact antimicrobial potency.[1] For instance, the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring, and electron-donating groups like methoxy or dimethyl amino at a C-5 phenyl ring, has been shown to enhance antibacterial activity.[1] This suggests that modulating the electronic profile of the molecule is key to improving its efficacy.

3.2.3 Quantitative Data Summary: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of potency.

| Compound | Candida albicans (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) |

| Derivative 4e | 6 | 10 | 30 |

| Derivative 4g | 6 | 10 | 30 |

| Derivative 4h | 6 | 10 | 30 |

| Data synthesized from literature reports on novel isoxazoles.[7] |

3.2.4 Protocol: Broth Dilution Method for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of ~5x10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Benzylpenicillin) should also be tested as a reference.[10]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anticancer Activity

The versatility of the isoxazole scaffold makes it a promising platform for the development of novel anticancer agents.[17][18] These compounds can interfere with cancer cell proliferation through multiple mechanisms.

3.3.1 Multi-Targeted Approach Isoxazole derivatives have been shown to act as small molecule inhibitors (SMIs) that can disrupt intracellular signaling pathways crucial for cancer cell growth and survival.[17] Their ability to hit multiple pathways makes them attractive candidates for overcoming therapeutic resistance.[19]

3.3.2 Mechanism: Inhibition of Key Oncogenic Proteins

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins. Several isoxazole-based compounds have been developed as potent HSP90 inhibitors, leading to the degradation of its client proteins and inducing apoptosis in cancer cells.[18]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA damage repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality. The isoxazole scaffold is being actively explored for the design of new PARP inhibitors.[19]

3.3.3 Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising and versatile chemical class for therapeutic development. Their accessible synthesis allows for extensive structural modification, enabling the fine-tuning of their biological profiles. The demonstrated activities against inflammation, microbial infections, and cancer are rooted in their ability to modulate specific and critical cellular pathways.

Future research should focus on expanding the chemical diversity around this core through combinatorial synthesis and screening these expanded libraries against a wider range of biological targets. Promising lead compounds identified through in vitro assays will require comprehensive in vivo evaluation to assess their efficacy, pharmacokinetics, and safety profiles. Ultimately, the continued exploration of this scaffold holds significant potential for delivering next-generation therapies to address unmet medical needs.

References

- Rani, P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Inorganic Chemistry and Chemical Sciences.

- Arora, R., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemical Methodologies.

- Patel, H. A., et al. (2015).

- ChemicalBook. (2024). Isoxazole derivatives as anticancer agents. ChemicalBook.

- Kakkar, S., & Narasimhan, B. (2019). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Current Research in Pharmaceutical Sciences.

- Al-Hourani, B. J., et al. (2023). Isoxazole derivatives showing antimicrobial activity (61–69).

- Vashisht, R., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.

- Arora, R., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed.

- BenchChem. (2025).

- Wang, X., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub.

- Maciążek-Jurczyk, M., et al. (2018).

- Zimecki, M., et al. (2018).

- CymitQuimica. This compound. CymitQuimica.

- Technion - Israel Institute of Technology.

- Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Frutuoso, V. S., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)

- Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.

- Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. International Journal of Pharmaceutical and Chemical Sciences.

- Frutuoso, V. S., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)

- Frutuoso, V. S., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)

- Kotian, S. Y., et al. (2015). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [cymitquimica.com]

- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate | PLOS One [journals.plos.org]

- 14. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijrrjournal.com [ijrrjournal.com]

- 17. espublisher.com [espublisher.com]

- 18. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 19. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoxazoline Scaffold

The 4,5-dihydroisoxazole, or 2-isoxazoline, ring system is a prominent heterocyclic motif in modern organic chemistry and drug discovery. Its prevalence stems from a combination of straightforward synthesis, conformational rigidity, and its ability to act as a bioisostere for other functional groups, such as esters and amides. The title compound, 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, serves as a quintessential example of this scaffold, embodying the potential for further elaboration into a diverse array of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical considerations for researchers in the field. Compounds with isoxazoline structures are known to possess a wide spectrum of activities, including antifungal, anticancer, antiviral, and insecticidal properties, and are also important precursors for various natural products[1].

Core Molecular Attributes

A foundational understanding of this compound begins with its fundamental properties.

| Property | Value | Source |

| CAS Number | 4872-58-6 | |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Appearance | Powder | [2] |

| SMILES | O=C(O)C1CC(c2ccccc2)=NO1 | [2] |

| InChI Key | HUFSZQCZMWZMKT-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insights

The primary and most efficient route to this compound is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful reaction class involves the concerted addition of a 1,3-dipole to a dipolarophile.

In this specific synthesis, the 1,3-dipole is benzonitrile oxide , and the dipolarophile is acrylic acid .

Caption: Synthetic workflow for this compound.

The Underlying Mechanism: A Frontier Molecular Orbital Perspective

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, dictating which of the two possible regioisomers is formed. This is reliably predicted by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the reaction between benzonitrile oxide and an electron-deficient alkene like acrylic acid, the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the 1,3-dipole. The orbital coefficients at the terminal atoms of the dipole and dipolarophile determine the regiochemical outcome, favoring the formation of the 5-substituted isoxazoline.

Experimental Protocol: A Representative Synthesis

Materials:

-

Benzaldehyde oxime

-

Acrylic acid

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Hydroximoyl Chloride (Intermediate): To a stirred solution of benzaldehyde oxime (1.0 eq) in dry DCM at 0 °C, add N-chlorosuccinimide (1.1 eq) portion-wise. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The formation of the hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

-

In situ Generation of Nitrile Oxide and Cycloaddition: Cool the reaction mixture containing the hydroximoyl chloride back to 0 °C. In a separate flask, dissolve acrylic acid (1.2 eq) in DCM. Add this solution to the reaction mixture. Then, add a solution of triethylamine (1.5 eq) in DCM dropwise to the reaction mixture over 30 minutes. The triethylamine acts as a base to eliminate HCl, generating the reactive benzonitrile oxide in situ.

-

Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of δ 7.4-7.8 ppm corresponding to the protons of the phenyl group.

-

Isoxazoline Ring Protons:

-

The proton at the C5 position (CH-COOH) is expected to appear as a doublet of doublets (dd) around δ 5.0-5.5 ppm.

-

The two diastereotopic protons at the C4 position (-CH₂-) will appear as two separate multiplets (likely dds), one around δ 3.4-3.8 ppm and the other slightly more upfield.

-

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

-

C3 Carbon: The sp²-hybridized carbon of the C=N bond is expected around δ 155-160 ppm.

-

Aromatic Carbons: Signals in the typical aromatic region of δ 125-135 ppm.

-

C5 Carbon: The chiral carbon bearing the carboxylic acid group should appear around δ 80-85 ppm.

-

C4 Carbon: The methylene carbon of the isoxazoline ring is expected around δ 40-45 ppm.

Mass Spectrometry (MS): Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 146, and further fragmentation of the isoxazoline ring.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The isoxazoline core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.

Caption: Derivatization pathways and potential applications of the scaffold.

-

Anti-Inflammatory Activity: A study on the closely related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, demonstrated its potential as an anti-inflammatory agent. It was shown to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages. This suggests that derivatives of the title compound could be explored for similar activities.

-

Anticancer and Antimicrobial Potential: The isoxazole and isoxazoline cores are present in numerous compounds with demonstrated anticancer and antimicrobial activities. The rigid scaffold allows for the precise positioning of substituents to interact with enzyme active sites or receptors.

-

Central Nervous System (CNS) Applications: The structural similarity of some isoxazoline derivatives to neurotransmitters has led to their investigation for CNS-related disorders. For instance, they have been explored as monoamine oxidase (MAO) inhibitors for the treatment of depression[1].

-

Metabolic Stability: In a recent study of a new antirheumatic drug, a complex derivative of 4,5-dihydro-1,2-oxazole-5-carboxylic acid was identified as a major metabolite formed through hydrolysis[3][4]. This highlights the recognition of this core structure by metabolic systems and its potential relevance in pharmacokinetic studies.

Use as a Versatile Synthetic Intermediate

Beyond its direct biological applications, this compound is a versatile building block for organic synthesis[2]. The two primary handles for further chemical transformation are the carboxylic acid group and the isoxazoline ring itself.

-

Derivatization of the Carboxylic Acid: The carboxyl group can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols (via reduction). This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR) in a drug discovery context.

-

Reductive Cleavage of the Isoxazoline Ring: The N-O bond of the isoxazoline ring is susceptible to reductive cleavage, typically using reagents like Raney nickel or zinc in acetic acid. This reaction opens the ring to afford γ-amino alcohols, which are themselves valuable synthetic intermediates for the synthesis of amino acids, alkaloids, and other complex natural products.

Conclusion

This compound represents a cornerstone of the isoxazoline chemical space. Its straightforward and high-yielding synthesis via 1,3-dipolar cycloaddition, coupled with its inherent stability and multiple points for chemical diversification, makes it an invaluable tool for both medicinal chemists and synthetic organic chemists. The demonstrated biological activities of related compounds underscore the potential of this scaffold in the development of new therapeutics. As such, a thorough understanding of its synthesis, properties, and reactivity is essential for any researcher working in these fields.

References

- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.

- Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-10.

- Abbas, A. F., Majeed, N. N., & Turki, A. A. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcone compounds. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. This compound [cymitquimica.com]

- 3. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]

- 4. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]

literature review of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of this compound, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and drug development.[1][2] Its structure is a valuable scaffold for creating more complex molecules with potential therapeutic properties.[3] The primary and most efficient route to this class of molecules is the [3+2] cycloaddition reaction, a powerful tool in synthetic organic chemistry for constructing five-membered heterocycles.[4][5]

This document delves into the mechanistic underpinnings, provides field-tested experimental protocols, and offers insights into the practical execution of this synthesis, designed for researchers and professionals in the chemical sciences.

The Core Synthetic Strategy: [3+2] Cycloaddition of a Nitrile Oxide

The synthesis of the 4,5-dihydroisoxazole (or isoxazoline) ring system is classically achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[6][7] This reaction is a concerted, pericyclic process that forms a five-membered ring by creating two new sigma bonds in a single, stereospecific step.[8]

Mechanistic Deep Dive

The key transformation involves the reaction between benzonitrile oxide (the 1,3-dipole) and an acrylic acid derivative (the dipolarophile). The regioselectivity of the addition, which dictates the formation of the 5-carboxylic acid isomer, can be rationalized by Frontier Molecular Orbital (FMO) theory. The reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide).[6] This interaction favors the formation of the 5-substituted isoxazoline.

Caption: FMO-governed [3+2] cycloaddition mechanism.

The Critical Intermediate: In Situ Generation of Benzonitrile Oxide

Benzonitrile oxide is highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), making its isolation impractical.[7] Therefore, it is almost always generated in situ from a stable precursor, most commonly a benzohydroximoyl chloride.[9][10][11]

The dehydrochlorination of benzohydroximoyl chloride with a non-nucleophilic base, such as triethylamine (TEA), provides a clean and efficient method for generating the required benzonitrile oxide directly in the reaction mixture, where it is immediately trapped by the dipolarophile.[11]

Caption: In situ generation of the benzonitrile oxide dipole.

Detailed Synthetic Workflow and Protocols

The overall synthesis is a multi-step process beginning with commercially available benzaldehyde. The workflow is designed to be robust and scalable.

Caption: Overall synthetic workflow for the target molecule.

Protocol 1: Synthesis of Benzohydroximoyl Chloride (Precursor)

This protocol describes the chlorination of benzaldehyde oxime. While various chlorinating agents can be used, systems involving N-chlorosuccinimide (NCS) or chlorine gas are well-documented.[9][12] A particularly convenient lab-scale method utilizes Oxone® in the presence of HCl.[9][10][13]

Materials:

-

Benzaldehyde oxime

-

N,N-Dimethylformamide (DMF)

-

Oxone® (Potassium peroxymonosulfate)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve benzaldehyde oxime (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add concentrated HCl (1.1 eq) to the solution while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a slurry of Oxone® (0.6 eq) in water.

-

Add the Oxone® slurry dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with diethyl ether (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzohydroximoyl chloride, which can often be used in the next step without further purification.

Protocol 2: [3+2] Cycloaddition to form Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate

This step involves the in situ generation of benzonitrile oxide and its immediate reaction with a dipolarophile, in this case, ethyl acrylate.[14]

Materials:

-

Benzohydroximoyl chloride (from Protocol 1)

-

Ethyl acrylate (dipolarophile)

-

Triethylamine (TEA, base)

-

Anhydrous toluene or chloroform (solvent)

Procedure:

-

Dissolve the crude benzohydroximoyl chloride (1.0 eq) and ethyl acrylate (1.2 eq) in anhydrous toluene in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of triethylamine (1.1 eq) in anhydrous toluene dropwise to the reaction mixture over 1 hour via a dropping funnel. A white precipitate of triethylammonium chloride will form.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the disappearance of the hydroximoyl chloride by TLC.

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting crude ester can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 3: Saponification to this compound

The final step is a standard ester hydrolysis to yield the target carboxylic acid.[15]

Materials:

-

Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate (from Protocol 2)

-

Ethanol

-

2M Sodium Hydroxide (NaOH) aqueous solution

-

3M Hydrochloric Acid (HCl) aqueous solution

Procedure:

-

Dissolve the purified ester (1.0 eq) in ethanol in a round-bottom flask.

-

Add the 2M NaOH solution (1.5 eq) and stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting ester is consumed.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 3M HCl. A white precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.

Data Summary and Characterization

The following table summarizes typical reaction parameters. Yields are indicative and may vary based on scale and purification efficiency.

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Oximation | Benzaldehyde, NH₂OH·HCl | Ethanol/Water | Reflux | >90% |

| 2. Chlorination | Benzaldehyde Oxime, HCl/Oxone® | DMF | 0 °C to RT | 75-85% |

| 3. Cycloaddition | Benzohydroximoyl Chloride, Ethyl Acrylate, TEA | Toluene | 0 °C to RT | 70-80% |

| 4. Hydrolysis | Ester, NaOH | Ethanol/Water | RT | >90% |

Characterization Data for this compound:

-

Appearance: Typically a white or off-white powder.[1]

-

¹H NMR: Expect characteristic signals for the phenyl protons, and diastereotopic protons for the CH₂ group and a CH proton on the isoxazoline ring.

-

IR (cm⁻¹): Expect strong absorbances for C=O (carboxylic acid), C=N (isoxazoline), and broad O-H (carboxylic acid).

-

Mass Spec (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass (191.0582 g/mol ).[16]

Field Insights & Troubleshooting

-

Causality of Reagent Choice: Triethylamine is the preferred base for the dehydrochlorination as it is non-nucleophilic and volatile, simplifying workup. Its primary role is to abstract the acidic proton from the hydroximoyl chloride, initiating the elimination of HCl to form the nitrile oxide.

-

Side Reaction—Dimerization: The primary competing reaction during the cycloaddition is the dimerization of benzonitrile oxide to form 3,4-diphenylfuroxan.[7] To minimize this, the nitrile oxide must be generated slowly (slow addition of base) in the presence of an excess of the dipolarophile, ensuring it is trapped as quickly as it is formed.

-

Solvent Purity: The use of anhydrous solvents in Protocol 2 is critical. Water can react with the hydroximoyl chloride and the nitrile oxide intermediate, leading to undesired byproducts and lower yields.

-

Self-Validating Protocols: Each protocol includes a clear endpoint monitored by TLC. The formation of a salt precipitate (triethylammonium chloride) in Protocol 2 is a visual confirmation that the base is reacting as intended. The precipitation of the final product upon acidification in Protocol 3 confirms the successful hydrolysis of the ester.

Conclusion

The synthesis of this compound via a 1,3-dipolar cycloaddition pathway is a reliable and well-established method. The key to a successful synthesis lies in the controlled, in situ generation of the reactive benzonitrile oxide intermediate from its stable benzohydroximoyl chloride precursor and its efficient trapping with an acrylate dipolarophile. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable heterocyclic building block for applications in pharmaceutical and chemical research.

References

- PrepChem.com. Synthesis of benzohydroximoyl chloride.

- Kim, J. N., & Ryu, E. K. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone. The Journal of Organic Chemistry, 57(24), 6649-6650.

- MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules.

- American Chemical Society. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.

- Chegg.com. (2019). Solved MECHANISM OF NITRILE OXIDE + ALKENE CYCLOADDITION.

- Wang, G., et al. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 981-988.

- YouTube. (2019). cycloadditions with nitrile oxides.

- Crosby, J., et al. (1992). Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene. Journal of the Chemical Society, Perkin Transactions 1, (12), 1599-1604.

- Bigdeli, M. A., Mahdavinia, G. H., & Jafari, S. (2007). The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. Journal of Chemical Research, 2007(1), 26-28.

- African Rock Art. (n.d.). 3-Phenylisoxazole-5-carboxylic acid.

- Blockhuys, F., et al. (1997). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 62(12), 4058-4063.

- Panova, E. A., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 101-111.

- SpectraBase. (n.d.). 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-.

- Abbas, A. F., Majeed, N. N., & Turki, A. A. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.

- PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid.

- Ríos-Gutiérrez, M., et al. (2006). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. The Journal of Organic Chemistry, 71(25), 9319-9330.

- Shimizu, T., et al. (1991). O-ETHOXYCARBONYL HYDROXIMOYL CHLORIDE AS NITRILE OXIDE PRECURSOR. Bulletin of the Chemical Society of Japan, 64(1), 318-320.

- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.